2-mercapto-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. The “2-mercapto” part suggests the presence of a sulfur atom (from a thiol group) on the 2nd carbon of the pyrimidine ring. The “3-(3-methoxyphenyl)” part indicates a phenyl ring with a methoxy group is attached to the 3rd carbon of the pyrimidine ring. The “6,7-dihydrothieno[3,2-d]” part suggests that the pyrimidine ring is fused with a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) at the 6th and 7th positions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyrimidine and phenyl precursors. The exact method would depend on the specific reactions used to introduce the various functional groups and the conditions under which these reactions are carried out .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (the pyrimidine and phenyl rings) and heteroatoms (nitrogen and sulfur). The presence of these features could impart significant polarity to the molecule and influence its physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound with multiple functional groups, this molecule could participate in a variety of chemical reactions. For example, the thiol group could undergo oxidation or alkylation reactions, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis Approaches : The compound has been synthesized through innovative routes, starting from specific thiophene derivatives. For example, a study by Alagarsamy et al. (2007) detailed the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a novel route starting from 2-amino-3-carbethoxy-4,5-dimethyl thiophene (Alagarsamy, Vijayakumar, & Raja Solomon, 2007).
Pharmacological Screening : Derivatives of thieno[2,3-d]pyrimidin-4(3H)-ones have been synthesized for pharmacological screening, showing promising analgesic, anti-inflammatory, and antimicrobial activities. One study by Devani et al. (1976) synthesized 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids for this purpose (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).
Biological and Pharmacological Activities : Research into the biological and pharmacological activities of thieno[3,2-d]pyrimidine derivatives has demonstrated their potential in treating various conditions. For example, a study on novel oxo pyrimido pyrimidine derivatives by Jadhav et al. (2022) explored their pharmacological potential, illustrating the compound's versatility in medicinal chemistry (Jadhav, Jadhav, Kale, & Sirsat, 2022).
Antitumor Activity : The synthesis and evaluation of antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine derivatives have been explored, indicating that these compounds can exhibit potent anticancer activities against various human cancer cell lines, comparable to that of known chemotherapeutic agents. Hafez and El-Gazzar (2017) provided insights into this area of research (Hafez & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a new class of heterocyclic compounds synthesized for biological activity screening
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes are subject to ongoing research.
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is subject to ongoing research .
Result of Action
It has been found to have significant abts and anti-tumor activity, outperforming other compounds in the same class
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-2-sulfanylidene-6,7-dihydro-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-4,7H,5-6H2,1H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZOLEMMBWPFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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